molecular formula C16H11F5N6O3 B10964921 3-(4-nitro-1H-pyrazol-1-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]propanamide

3-(4-nitro-1H-pyrazol-1-yl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]propanamide

Cat. No.: B10964921
M. Wt: 430.29 g/mol
InChI Key: DWJSQNXJRXFMQW-UHFFFAOYSA-N
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Description

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of a pyrazole derivative to introduce the nitro group. Subsequent steps involve the introduction of the pentafluorobenzyl group through nucleophilic substitution reactions. The final step usually involves the formation of the amide bond under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pentafluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The pentafluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]PROPANAMIDE is unique due to the presence of both a nitro group and a pentafluorobenzyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F5N6O3

Molecular Weight

430.29 g/mol

IUPAC Name

3-(4-nitropyrazol-1-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C16H11F5N6O3/c17-12-9(13(18)15(20)16(21)14(12)19)7-26-3-1-10(24-26)23-11(28)2-4-25-6-8(5-22-25)27(29)30/h1,3,5-6H,2,4,7H2,(H,23,24,28)

InChI Key

DWJSQNXJRXFMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-])CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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